5-Bromo-3-chloro-2-methoxybenzenesulfonyl chloride

説明

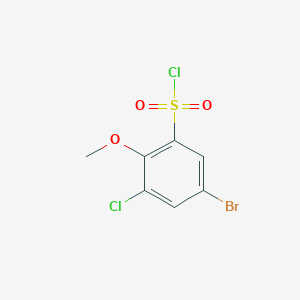

5-Bromo-3-chloro-2-methoxybenzenesulfonyl chloride is a sulfonyl chloride derivative featuring a benzene ring substituted with bromo (position 5), chloro (position 3), and methoxy (position 2) groups. Sulfonyl chlorides are critical intermediates in organic synthesis, enabling the introduction of sulfonamide or sulfonate functionalities into target molecules, particularly in pharmaceuticals, agrochemicals, and materials science .

Structure

3D Structure

特性

IUPAC Name |

5-bromo-3-chloro-2-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O3S/c1-13-7-5(9)2-4(8)3-6(7)14(10,11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPBZTRGGPBFIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Br)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-2-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 5-bromo-3-chloro-2-methoxybenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient heat management and high yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

化学反応の分析

Types of Reactions

5-Bromo-3-chloro-2-methoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.

Major Products Formed

Sulfonamides: Formed from nucleophilic substitution with amines.

Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

科学的研究の応用

5-Bromo-3-chloro-2-methoxybenzenesulfonyl chloride is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

Biology: In the synthesis of bioactive compounds for studying biological pathways.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

作用機序

The mechanism of action of 5-Bromo-3-chloro-2-methoxybenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules.

類似化合物との比較

Data Tables

Table 1: Comparison of Sulfonyl Chloride Analogs

Table 2: Functional Analogs (Benzoyl Chlorides)

Research Findings and Discussion

- Electronic Effects : Methoxy groups (electron-donating) decrease sulfonyl chloride reactivity compared to halogenated analogs, making them more suitable for controlled reactions. Conversely, pyridine-based sulfonyl chlorides exhibit heightened reactivity due to the electron-withdrawing nitrogen .

- Steric and Solubility Considerations : Bulky substituents like methoxymethoxy () enhance solubility but may hinder access to the reactive sulfonyl chloride group in sterically demanding reactions .

- Applications : Halogenated benzenesulfonyl chlorides are widely used in cross-coupling reactions, while benzoyl chlorides are preferred for acylations under milder conditions .

生物活性

5-Bromo-3-chloro-2-methoxybenzenesulfonyl chloride is an organic compound characterized by the presence of bromine and chlorine substituents on a benzene ring, along with a methoxy group. This compound belongs to the class of benzenesulfonyl chlorides, which are known for their utility in organic synthesis and potential biological applications.

- Molecular Formula : CHBrClOS

- Molecular Weight : Approximately 319.99 g/mol

The sulfonyl chloride functional group in this compound is significant for its reactivity with nucleophiles, making it a candidate for various biological interactions and therapeutic applications.

Potential Pharmacological Properties

- Antibacterial Activity : Sulfonamide derivatives are well-documented for their antibacterial properties. The interaction of sulfonamide groups with bacterial enzymes can inhibit folate synthesis, a critical pathway for bacterial growth.

- Antitumor Activity : Research indicates that compounds with sulfonamide motifs can disrupt protein-protein interactions critical in tumorigenesis. For example, inhibitors targeting the MYC oncogene have shown promise in disrupting its interaction with chromatin cofactors like WDR5, suggesting that structural analogs may have similar applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of related compounds indicate that modifications in the sulfonamide structure can significantly affect biological activity. The introduction of halogen atoms and methoxy groups can enhance binding affinity to biological targets due to increased hydrophobic interactions and potential hydrogen bonding capabilities .

Inhibition Studies

A study focused on salicylic acid-derived sulfonamides demonstrated that structurally related compounds could effectively inhibit interactions between MYC and WDR5, leading to reduced tumor cell viability. The binding affinity was measured using high-throughput screening techniques, revealing that modifications similar to those found in this compound could yield potent inhibitors .

Comparative Analysis of Biological Activity

A comparative analysis was conducted on various sulfonamide derivatives, including those structurally related to this compound. The results are summarized in the table below:

| Compound Name | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | TBD | Antibacterial |

| Salicylic acid-derived sulfonamide | 8–175 | Antitumor |

| Miltefosine | 5.06 | Anti-leishmanial |

| Amphotericin B | 5.71 | Antifungal |

Note: TBD = To Be Determined; IC50 values represent the concentration required to inhibit 50% of the target activity.

Q & A

Basic Questions

Q. What are the critical safety considerations when handling 5-bromo-3-chloro-2-methoxybenzenesulfonyl chloride in laboratory settings?

- Methodological Answer : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective lab coats to avoid skin/eye contact . Work in a fume hood to prevent inhalation of vapors. In case of exposure, immediately wash affected areas with water and seek medical attention. Store separately from bases, oxidizers, and moisture due to its sulfonyl chloride reactivity .

Q. How can researchers optimize the synthesis of this compound from precursor compounds?

- Methodological Answer : Start with a substituted benzene ring (e.g., 3-chloro-2-methoxybenzenesulfonic acid) and perform bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., in CCl₄ at 0–5°C). Follow with chlorosulfonation using ClSO₃H or PCl₅. Monitor reaction progress via TLC and adjust stoichiometry to minimize di-substitution byproducts .

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer : Use cold recrystallization in anhydrous dichloromethane/hexane mixtures to remove unreacted precursors. For trace impurities, employ silica gel column chromatography with a gradient elution (e.g., 5–20% ethyl acetate in hexane). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (δ 7.8–8.2 ppm for aromatic protons) .

Q. Which analytical methods are most effective for characterizing this compound’s structure?

- Methodological Answer :

- ¹³C NMR : Identify sulfonyl chloride (C-SO₂Cl) at ~125–135 ppm and methoxy (OCH₃) at ~55–60 ppm.

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks at m/z ≈ 315 (calculated for C₇H₅BrClO₃S⁺).

- X-ray Crystallography : Use SHELXL for refinement (e.g., space group P2₁/c) to resolve halogen positions and confirm substitution patterns .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing sulfonyl chloride group activates the ring for electrophilic substitution but steric hindrance from the methoxy and bromo groups may limit reactivity. Computational modeling (e.g., DFT at B3LYP/6-31G*) can predict regioselectivity. Experimentally, test reactivity with amines (e.g., aniline) in DMF at 60°C and compare yields with less-hindered analogs .

Q. What strategies mitigate competing side reactions (e.g., hydrolysis) during sulfonamide synthesis using this compound?

- Methodological Answer : Conduct reactions under anhydrous conditions (dry THF or DCM, molecular sieves). Add amines slowly at −20°C to suppress hydrolysis. Use a Schlenk line for oxygen-sensitive steps. Monitor by ¹⁹F NMR (if applicable) or IR spectroscopy for SO₂Cl₂ byproduct detection (peaks at ~1370 cm⁻¹) .

Q. How can researchers resolve contradictions in crystallographic data when the bromo and chloro substituents exhibit positional disorder?

- Methodological Answer : In SHELXL, apply the PART instruction to model disorder. Refine occupancy ratios (e.g., 70:30) and use restraints (ISOR, DELU) to stabilize thermal parameters. Validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What computational approaches predict the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) to assess hydrolysis rates in aqueous buffers. Experimentally, incubate samples at pH 2–12 (25–60°C) and track degradation via LC-MS. Compare activation energies (Arrhenius plots) to identify optimal storage conditions .

Q. How does the compound’s electronic profile compare to analogs (e.g., 5-bromo-2-methoxybenzenesulfonyl chloride) in catalytic applications?

- Methodological Answer : Use cyclic voltammetry to measure redox potentials (e.g., in acetonitrile with 0.1 M TBAPF₆). The additional chloro substituent increases electron deficiency, enhancing electrophilicity. Test catalytic efficiency in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) versus analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。